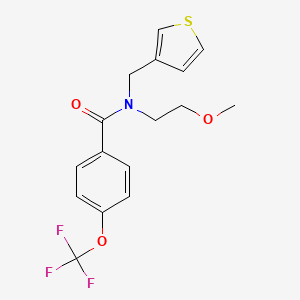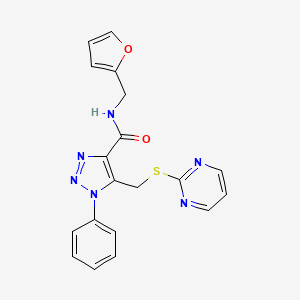
N-(furan-2-ylmethyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(furan-2-ylmethyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide" is a novel molecule that appears to be related to a class of compounds that integrate furan and triazole moieties. These types of compounds are of interest due to their potential pharmacological properties. For instance, derivatives of 1,2,3-triazole have been synthesized with furan and pyrimidine rings and have shown promising biological activities, including antidepressant and antianxiety effects , as well as antibacterial properties . Additionally, triazole-functionalized pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives have been reported to exhibit significant anticancer activity against various human cancer cell lines .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from basic furan derivatives. For example, the synthesis of oxazoline derivatives with furan rings begins with a Claisen-Schmidt condensation followed by cyclization and a Mannich reaction to introduce the piperazine moiety . Similarly, the synthesis of triazole derivatives may involve starting from a furan compound, reacting with ammonia, and then undergoing a series of reactions including propargylation and azide-alkyne cycloaddition, known as the Sharpless reaction, to introduce the triazole ring . These methods suggest that the synthesis of the compound would likely involve a complex multi-step process, potentially including condensation, cyclization, and click chemistry.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings, including furan, triazole, and pyrimidine. These rings are known to contribute to the biological activity of the molecules. The structure is typically confirmed using spectroscopic methods such as IR, NMR (both ^1H and ^13C), and mass spectrometry . The presence of these heterocycles in the compound suggests potential sites for interaction with biological targets, which could be explored for therapeutic applications.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the functional groups present in the molecule. The furan ring is known for its reactivity due to the aromatic ether, while the triazole ring can participate in various chemical reactions due to the presence of nitrogen atoms. The pyrimidine ring also adds to the chemical versatility of the compound. These functional groups may undergo reactions such as nucleophilic substitution, electrophilic aromatic substitution, and addition reactions, which could be utilized for further chemical modifications to enhance biological activity or to attach the compound to carriers or probes .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heteroatoms and aromatic systems typically results in compounds with moderate to high polarity, which can affect their solubility and distribution in biological systems. The molecular weight, lipophilicity, and hydrogen bonding potential are important parameters that would need to be optimized for drug development. These properties are crucial for the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which ultimately affects its pharmacokinetics and pharmacodynamics .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-1-phenyl-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S/c26-18(22-12-15-8-4-11-27-15)17-16(13-28-19-20-9-5-10-21-19)25(24-23-17)14-6-2-1-3-7-14/h1-11H,12-13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSKZHNGAJVANK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)CSC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-4-yl]acetamide](/img/structure/B3004444.png)

![methyl 2-(8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3004446.png)
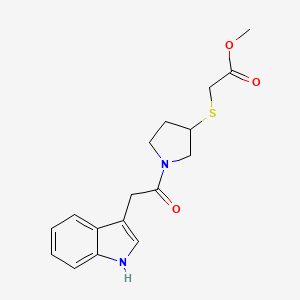
![N-(4-methoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3004450.png)
![3-chloro-2-[3-(3-fluorophenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B3004451.png)
![2-(4-Chlorophenyl)-4-methyl-5-{[(4-methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B3004456.png)
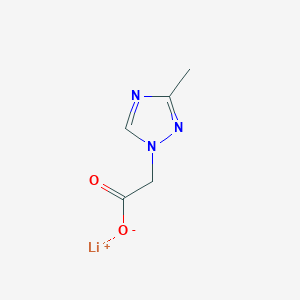
![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methylene}hydrazino)benzenecarbonitrile](/img/structure/B3004458.png)

![2,6-bis[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B3004462.png)
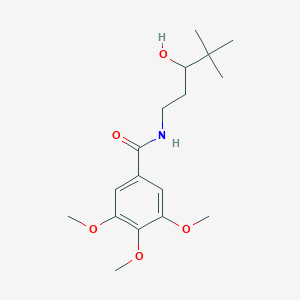
![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-tosylbutanamide](/img/structure/B3004464.png)
